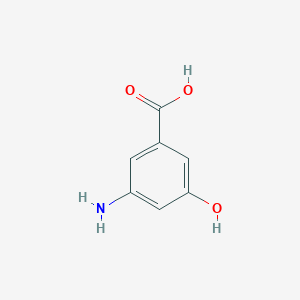
2-aMino-6-broMoquinazolin-4-ol
Descripción general
Descripción
2-Amino-6-bromoquinazolin-4-ol is a chemical compound with the molecular formula C8H6BrN3O and a molecular weight of 240.06 . It is also known by other names such as 2-amino-6-bromoquinazolin-4 (3H)-one, 2-amino-6-bromo-1H-quinazolin-4-one, and 2-amino-6-bromo-3H-quinazolin-4-one .
Synthesis Analysis
The synthesis of 2-Amino-6-bromoquinazolin-4-ol involves the reaction of 2-Amino-5-Bromo-benzoic acid in formamide at 180° C for 7 hours . The resulting solution is then cooled and diluted with cold water before being filtered .Molecular Structure Analysis
The InChI code for 2-Amino-6-bromoquinazolin-4-ol is 1S/C8H6BrN3O/c9-4-1-2-6-5 (3-4)7 (13)12-8 (10)11-6/h1-3H, (H3,10,11,12,13) and the InChI key is BDPCBRSHZVHPKX-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC2=C (C=C1Br)C (=O)NC (=N2)N .Physical And Chemical Properties Analysis
2-Amino-6-bromoquinazolin-4-ol has a topological polar surface area of 67.5 Ų, a heavy atom count of 13, and a complexity of 266 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
2-Amino-6-bromoquinazolin-4-ol derivatives have been synthesized and demonstrated significant antimicrobial activities. Patel, Mistry, and Desai (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives, which showed potential as antimicrobial agents (Patel, Mistry, & Desai, 2006).
Inhibition of Tyrosine Kinase Activity
Compounds derived from 2-amino-6-bromoquinazolin-4-ol have been evaluated for their ability to inhibit the enzyme tyrosine kinase. Rewcastle et al. (1996) investigated fused tricyclic quinazoline analogs as potent inhibitors of the epidermal growth factor receptor (EGFR), with significant implications in cancer research (Rewcastle et al., 1996).
Cytotoxicity in Cancer Cell Lines
Mphahlele et al. (2018) explored the cytotoxicity of indole-aminoquinazolines, derivatives of 2-amino-6-bromoquinazolin-4-ol, against various human cancer cell lines, demonstrating their potential as anticancer agents (Mphahlele et al., 2018).
Synthesis and Biological Activity of Schiff Bases
Schiff bases derived from 2-amino-6-bromoquinazolin-4-ol have been synthesized and shown to possess antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Sahu et al. (2008) investigated these derivatives for their diverse biological activities (Sahu et al., 2008).
Potential as Hypotensive Agents
Kumar, Tyagi, and Srivastava (2003) developed quinazolinones with a focus on their hypotensive properties, presenting a new avenue for the treatment of hypertension (Kumar, Tyagi, & Srivastava, 2003).
Use as Fluorescent Brightening Agents
2-Amino-6-bromoquinazolin-4-ol derivatives have been considered for application as fluorescent brightening agents. The research by Rangnekar and Shenoy (1987) explores this potential use in material science (Rangnekar & Shenoy, 1987).
Safety And Hazards
The safety data sheet for 2-Amino-6-bromoquinazolin-4-ol recommends avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-amino-6-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPCBRSHZVHPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563914 | |
| Record name | 2-Amino-6-bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aMino-6-broMoquinazolin-4-ol | |
CAS RN |
130148-53-7 | |
| Record name | 2-Amino-6-bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



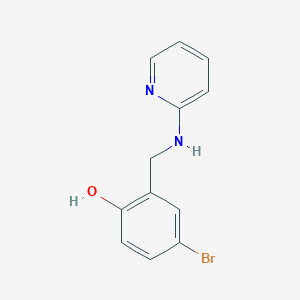

![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)
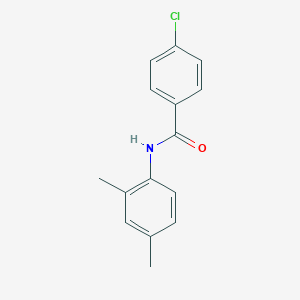
![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)

![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B173449.png)
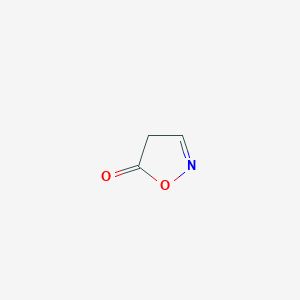
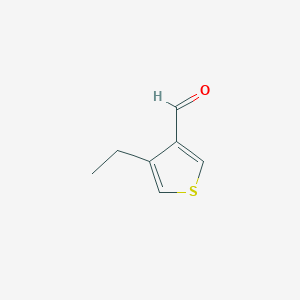

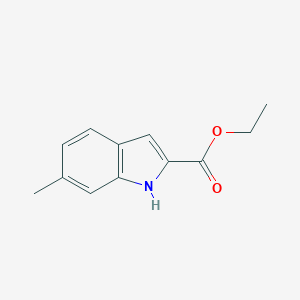
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)

